1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine
Overview
Description
“1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 1183610-56-1 . It has a molecular weight of 195.33 and is a liquid at room temperature . This compound is extensively used in scientific research due to its diverse applications in fields like drug discovery, organic synthesis, and materials science.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 195.33 . The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 , which provides information about its molecular structure.Scientific Research Applications
Corrosion Inhibition
A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives for iron metal. Although not directly mentioning "1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine," this research highlights the potential application of similar compounds in protecting metals against corrosion, demonstrating the critical role of molecular structure in inhibition efficiency (Kaya et al., 2016).
Medical Applications
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, aiming to create amine-treated polymers with potential medical applications. Their work suggests that functionalized amines, akin to "this compound," could be utilized to enhance the properties of polymeric materials for biomedical uses (Aly & El-Mohdy, 2015).
Organic Synthesis
Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This methodology, involving amines similar in functionality to "this compound," showcases the compound's relevance in synthesizing complex organic structures, indicating its utility in advanced organic synthesis and material science (Ociepa et al., 2018).
Polymer Chemistry
Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) for their endosomolytic properties, correlating physicochemical and biological properties. This research points to the potential of amine-functionalized compounds in designing polymers for specific biological interactions, illustrating the versatile applications of such compounds in developing materials with tailored biological responses (Ferruti et al., 2000).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H314 . These indicate that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Properties
IUPAC Name |
1-(4-propan-2-ylsulfanylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXHVBIGLAVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.